N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide
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Overview
Description
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrrole ring, and a phenylacetamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide typically involves the reaction of 2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetic acid.
Reduction: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-((Dimethylamino)methyl)phenyl)acetamide: Similar structure but lacks the pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-indol-1-yl)phenyl)acetamide: Contains an indole ring instead of a pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is unique due to the presence of both the dimethylamino group and the pyrrole ring, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63743-01-1 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H19N3O/c1-12(19)16-14-8-4-5-9-15(14)18-10-6-7-13(18)11-17(2)3/h4-10H,11H2,1-3H3,(H,16,19) |
InChI Key |
NKIHZGPDLLAUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2C=CC=C2CN(C)C |
Origin of Product |
United States |
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